molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B169709
CAS No.: 17322-90-6
M. Wt: 220.22 g/mol
InChI Key: UKDUVKNCGFTUFR-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 17322-90-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 7-azaindoles (pyrrolo[2,3-b]pyridines), a privileged scaffold known for its broad spectrum of pharmacological activities and its ability to mimic purine bases, allowing it to interact effectively with biological targets . The planar, bicyclic structure of the 7-azaindole core, featuring both hydrogen bond donor (pyrrole NH) and acceptor (pyridine N) atoms, enables it to form strong interactions with the hinge region of various protein kinases, making it a valuable building block for developing enzyme inhibitors . This specific derivative serves as a versatile synthetic intermediate for the design and synthesis of novel bioactive molecules. Its structure is particularly relevant in oncology research, where analogous pyrrolo[2,3-b]pyridine compounds have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancers . Furthermore, the 7-azaindole scaffold is frequently investigated in the development of kinase inhibitors , with published compounds showing inhibitory activity against pivotal targets such as Abl, Src kinases, PARP-1, and Cdc7 kinase, which are crucial in cell cycle progression and DNA repair pathways . The methoxy substituent at the 5-position is a common feature explored in Structure-Activity Relationship (SAR) studies to modulate the compound's potency, solubility, and metabolic stability . Researchers utilize this intermediate to generate compound libraries for high-throughput screening and to optimize lead compounds for improved efficacy and drug-like properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUVKNCGFTUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570885
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-90-6
Record name Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A widely adopted method involves the reduction of nitro-substituted pyridine derivatives. In a representative procedure, 5-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is dissolved in a ternary solvent system (THF/EtOH/H₂O, 4:4:1) and treated with iron powder (2.5 equiv) and ammonium chloride (1.2 equiv) under reflux for 3–4 hours. The reaction proceeds via a two-electron reduction mechanism, converting the nitro group to an amine, followed by cyclization to form the pyrrolopyridine core.

Key parameters influencing yield :

  • Solvent polarity : Ethanol enhances solubility of intermediates, while THF stabilizes reactive species.

  • Catalyst loading : Excess Fe powder (>3 equiv) leads to over-reduction and byproduct formation.

PrecursorSolvent SystemReaction Time (h)Yield (%)
5-Nitro-pyrrolopyridineTHF/EtOH/H₂O (4:4:1)3.585
5-Nitro-3-bromo derivativeEtOH/H₂O (9:1)4.078

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling enables the introduction of aryl groups at the 5-position. A patent-described method reacts 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) and K₂CO₃ (3 equiv) in dioxane/water (2.5:1) at 80°C. The reaction achieves 72–89% yield, with selectivity controlled by ligand steric effects.

Mechanistic insights :

  • Oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate.

  • Transmetallation with the boronic acid generates a PdII-aryl complex.

  • Reductive elimination yields the coupled product.

Cyclization to Bispyrido-Pyrrolo-Pyrazinediones

Carboxylic acid derivatives of the target compound undergo cyclization using ethyl dimethylaminopropyl carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous THF. After 48 hours at room temperature, 6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione forms in 60–75% yield.

Optimization data :

Catalyst SystemSolventTime (h)Yield (%)
EDCI/DMAPTHF4875
DCC/HOBtDMF7262

Reaction Optimization Strategies

Ester Hydrolysis Conditions

The ethyl ester group is hydrolyzed to the carboxylic acid using NaOH (1.7 mmol) in refluxing ethanol (1–2 hours). Acidification with acetic acid precipitates 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in 71–95% yield.

Critical factors :

  • Base strength : KOH in methanol reduces yield to 88% due to partial decomposition.

  • Temperature control : Prolonged reflux (>2 hours) degrades the pyrrolopyridine ring.

Bromination and Tosylation

Bromination at the 3-position employs N-bromosuccinimide (NBS, 1.1 equiv) in dichloromethane with triethylamine (1.5 equiv). Subsequent tosylation with p-toluenesulfonyl chloride (1.2 equiv) in a CH₂Cl₂/6N NaOH biphasic system installs a protecting group, enabling further functionalization.

Yield comparison :

StepReagentsYield (%)
BrominationNBS, Et₃N, CH₂Cl₂89
TosylationTsCl, NaOH, CH₂Cl₂92

Analytical Characterization

Spectroscopic Validation

¹H NMR (CDCl₃) :

  • δ 1.41 (t, J = 6.0 Hz, CH₂CH₃)

  • δ 3.89 (s, OCH₃)

  • δ 7.22–7.85 (m, pyrrole and pyridine protons)

IR (KBr) :

  • 3435 cm⁻¹ (N–H stretch)

  • 1708 cm⁻¹ (C=O ester)

LC-MS (ES+) :

  • m/z 221.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) shows ≥98% purity for industrial-scale batches. Residual solvents (THF, dioxane) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Industrial-Scale Production

Batch Process Design

A typical 10-kg batch utilizes:

  • Reactor : Glass-lined steel, jacketed for temperature control (−10°C to 150°C).

  • Workup : Centrifugal filtration followed by recrystallization from ethanol/water (9:1).

  • Throughput : 1.2 kg/day with 82% overall yield.

Emerging Methodologies

Photocatalytic C–H Activation

Recent advances employ iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED light to functionalize the pyrrole ring without pre-halogenation. Preliminary results show 40–55% yield for 3-aryl derivatives.

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic steps (e.g., bromination), reducing reaction time from 4 hours to 12 minutes. Continuous hydrogenation with immobilized Pd/C catalysts achieves 87% yield at 100 g/hour throughput .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Reaction Conditions Reagents Outcome Yield Reference
Reflux in ethanol with 2M NaOHNaOH (1.7 mmol), 1–2 hours5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid71–95%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification precipitates the free carboxylic acid .

Cyclization to Bispyrido-Pyrrolo-Pyrazinediones

The carboxylic acid derivative participates in cyclization reactions to form complex heterocycles.

Reaction Conditions Reagents Outcome Yield Reference
Anhydrous THF, EDCI/DMAP, 48 hoursEDCI (1.2 mmol), DMAP (2.3 mmol)6H,13H-Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione60–75%

Key Steps :

  • Activation of the carboxylic acid with EDCI forms an acyloxyphosphonium intermediate.

  • DMAP catalyzes the coupling, leading to dimerization and cyclization .

Reduction of Nitro Precursors

The compound is synthesized via reduction of nitro intermediates, highlighting its stability under reductive conditions.

Reaction Conditions Reagents Outcome Yield Reference
Reflux in THF/EtOH/H₂O with Fe/NH₄ClFe powder, NH₄ClThis compound from nitro precursor85%

Procedure :
A nitro-substituted pyridine derivative is reduced using iron and ammonium chloride, followed by cyclization to form the pyrrolopyridine core .

Stability Under Oxidative and Acidic Conditions

The compound demonstrates stability in acetic acid and DMF, making it suitable for reactions requiring acidic or polar aprotic solvents .

Condition Observation Reference
Acetic acid, Pd(OAc)₂, 130°CNo degradation; forms triazolo derivatives with N-amino-2-iminopyridines
DMF, Pd(OAc)₂Stable; participates in cyclization reactions

Functionalization at the Pyrrole Nitrogen

While direct reactions at the pyrrole nitrogen are not explicitly documented for this compound, analogous pyrrolopyridines undergo:

  • Alkylation : Using alkyl halides in the presence of bases like K₂CO₃.

  • Acylation : With acyl chlorides or anhydrides.

Table 1: Hydrolysis Optimization

Base Solvent Time (h) Temperature Yield
NaOHEtOH1Reflux95%
KOHMeOH2Reflux88%

Table 2: Cyclization Product Yields

Product Catalyst Time (h) Yield
Bispyrido-pyrrolo-pyrazinedione (5a )EDCI/DMAP4875%
Pyrido[1,2-b]indazole derivativesPd(OAc)₂1872%

Scientific Research Applications

Scientific Research Applications

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has various applications across different scientific domains:

Organic Chemistry

  • Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules.
  • Reagent in Reactions : It is used in various organic reactions due to its unique structure, allowing for diverse functional group transformations.
  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli25.0
  • Anticancer Potential : Preliminary research shows promising anticancer properties, with cytotoxic effects observed in various human cancer cell lines:
    Cell LineIC50 (µM)
    MCF-7 (breast cancer)10.0
    HepG2 (liver cancer)15.0
    A549 (lung cancer)12.5

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound for treating various diseases, including infections and cancer. Its ability to interact with specific molecular targets suggests mechanisms that may inhibit enzymes or receptors involved in disease progression.

Material Science

This compound is being investigated for its applications in developing new materials with specific properties such as enhanced stability and conductivity.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry reported significant antimicrobial activity against resistant strains of bacteria, indicating potential for development as a novel antibacterial agent.

Evaluation of Anticancer Properties

Research evaluating the cytotoxic effects on various cancer cell lines revealed that this compound induces apoptosis through activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

  • CAS : 3469-63-4
  • Molecular Weight : 220.23 g/mol
  • Key Differences : The pyrrolo[2,3-c]pyridine scaffold differs in the fusion position of the pyrrole and pyridine rings. This positional isomerism can alter electronic properties and binding interactions in biological systems. Synthesized via hydrogenation over Pd/C with 85% yield .
  • Applications : Used in heterocyclic chemistry for building fused-ring systems .

Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 152589-06-5
  • Molecular Weight : 215.21 g/mol
  • Key Differences: Substitution of the methoxy group with a cyano group at position 4. The electron-withdrawing cyano group enhances reactivity in cross-coupling reactions. Molecular weight is reduced due to the absence of oxygen in the substituent .

Alkoxy Group Variations

Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 23699-62-9
  • Molecular Weight : 234.25 g/mol
  • Key Differences: Ethoxy group replaces methoxy at position 5. Safety data for this derivative are less documented .

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 17288-31-2
  • Molecular Weight : 296.32 g/mol
  • Key Differences : Benzyloxy substitution introduces aromatic bulk, which may sterically hinder interactions in enzymatic pockets. Density: 1.265 g/cm³, higher than the methoxy analog due to the benzyl group .

Halogenated Derivatives

Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 800401-62-1
  • Molecular Weight : 224.65 g/mol
  • Key Differences : Chlorine at position 5 serves as a leaving group, enabling nucleophilic substitution reactions. This derivative is pivotal in synthesizing aryl- or alkyl-modified analogs .

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 1234616-09-1
  • Molecular Weight : 285.11 g/mol
  • Key Differences : Bromine at position 6 facilitates Suzuki-Miyaura coupling reactions. The bromo-substituted derivative is a versatile intermediate for introducing aryl or heteroaryl groups .

Methyl and Bromo-Substituted Analogs

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • CAS : 1132610-85-5
  • Molecular Weight : 283.12 g/mol
  • Key Differences : Bromine at position 3 and methyl at position 5 create steric and electronic effects that modulate reactivity. This compound is used in palladium-catalyzed cross-coupling reactions .

Comparative Analysis Table

Compound Name CAS Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 17322-90-6 5-OCH₃ 220.23 Precursor for kinase inhibitors; moderate lipophilicity
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 23699-62-9 5-OCH₂CH₃ 234.25 Enhanced lipophilicity; limited safety data
Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 152589-06-5 6-CN 215.21 Electron-withdrawing; cross-coupling applications
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 1234616-09-1 6-Br 285.11 Suzuki-Miyaura coupling intermediate
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 17288-31-2 5-OBn 296.32 High density (1.265 g/cm³); steric bulk

Biological Activity

Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 17322-90-6

The compound features a pyrrole ring fused with a pyridine structure, which is known to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0

These findings suggest that the compound could be developed as a novel antibacterial agent, particularly in the context of rising antibiotic resistance.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. It has been tested against several human cancer cell lines, yielding promising results:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10.0
HepG2 (liver cancer)15.0
A549 (lung cancer)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound could be a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against a panel of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • Evaluation of Anticancer Properties : In another study, the compound was evaluated for its cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

What are the most reliable synthetic routes for Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

A common method involves catalytic hydrogenation of precursor intermediates using Pd/C in ethanol, achieving yields up to 85% . Key variables include solvent choice (e.g., ethanol vs. THF), catalyst loading (typically 10% Pd/C), and hydrogen pressure. For example, hydrogenation of ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate derivatives under argon atmosphere ensures minimal oxidation side products . Alternative routes may employ coupling reactions with substituted isoquinolinecarbonyl chlorides, though yields drop to ~40% due to steric hindrance .

How should researchers validate the structural integrity of this compound and its derivatives?

Multi-modal characterization is critical:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves regiochemistry. For instance, methyl groups appear at δ 2.22 ppm, while the ethyl ester moiety shows quartets at δ 4.27 ppm .
  • HRMS : Exact mass analysis (e.g., m/z 339.3 for methoxy-substituted derivatives) confirms molecular formulae .
  • X-ray crystallography : Used in structurally analogous pyrrolo-pyridines to resolve disorder in fused-ring systems .

What purification strategies optimize recovery of high-purity product?

  • Flash chromatography : Use gradients like heptane/ethyl acetate (70:30 to 80:20) for intermediates .
  • Recrystallization : Ethanol or THF/water mixtures are effective for final products, as seen in thieno[3,2-b]pyridine derivatives .
  • HPLC : Reverse-phase C18 columns (≥95% purity) are recommended for biologically active analogs .

How can researchers address low yields in functionalization reactions (e.g., introducing trifluoromethyl or halogen groups)?

Low yields (~20–40%) often stem from electron-deficient aromatic systems. Strategies include:

  • Directed ortho-metalation : Use directing groups like methoxy or esters to enhance regioselectivity .
  • Buchwald-Hartwig coupling : For aryl halide substitutions, Pd(OAc)₂/XPhos catalysts improve cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates (e.g., cyclopropane derivatives) .

How to resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. For example:

  • Methoxy groups in DMSO-d₆ show upfield shifts (δ 3.83–3.89 ppm) compared to CDCl₃ .
  • Tautomeric equilibria in pyrrolo-pyridine cores can lead to variable NH proton signals (δ 12.10–12.52 ppm) . Cross-validate with IR (C=O stretching ~1700 cm⁻¹) and 2D NMR (COSY, HSQC) .

What strategies are used to study structure-activity relationships (SAR) for this scaffold?

  • Core modifications : Replace methoxy with ethoxy or halogen groups to assess electronic effects .
  • Ester hydrolysis : Convert ethyl esters to carboxylic acids (e.g., NaOH/EtOH) to evaluate solubility and binding .
  • Bioisosteric replacement : Substitute pyrrolo-pyridine with thieno-pyridine to compare pharmacokinetic profiles .

How can researchers mitigate instability of the pyrrolo-pyridine core under acidic/basic conditions?

  • pH-controlled workup : Neutralize reaction mixtures (pH 6–8) to prevent ring-opening .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities in intermediates .
  • Lyophilization : Store derivatives as lyophilized powders at -20°C to prolong shelf life .

What computational tools are suitable for predicting reactivity or binding modes?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites .
  • Molecular docking : Use AutoDock Vina with protein targets (e.g., α-synuclein) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

How to design experiments to explore metabolic pathways of this compound?

  • In vitro assays : Use liver microsomes (human or rodent) with LC-MS/MS to identify phase I/II metabolites .
  • Isotope labeling : Introduce ¹³C or ²H at the methoxy group to track demethylation pathways .
  • CYP450 inhibition studies : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst recovery : Optimize Pd/C filtration to minimize metal leaching in large batches .
  • Solvent volume reduction : Switch from ethanol to tert-butanol for higher boiling points and easier distillation .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and reduce impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.